N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide
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Overview
Description
N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide is a chemical compound characterized by the presence of a benzohydrazide core substituted with hydroxyphenyl and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the hydrazide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitro groups can also participate in redox reactions, affecting cellular pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide
- 2-(2-hydroxyphenyl)-2-oxazolin-4-carbonyl group
Uniqueness
N’-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide is unique due to the presence of both hydroxyphenyl and dinitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C14H10N4O7 |
---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
N'-(2-hydroxybenzoyl)-3,5-dinitrobenzohydrazide |
InChI |
InChI=1S/C14H10N4O7/c19-12-4-2-1-3-11(12)14(21)16-15-13(20)8-5-9(17(22)23)7-10(6-8)18(24)25/h1-7,19H,(H,15,20)(H,16,21) |
InChI Key |
HIWYVJSVGFIGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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